4,7-Dichloro-1-propan-2-ylindole-3-carbaldehyde
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Overview
Description
4,7-Dichloro-1-propan-2-ylindole-3-carbaldehyde is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of two chlorine atoms at positions 4 and 7, a propan-2-yl group at position 1, and an aldehyde group at position 3 on the indole ring. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dichloro-1-propan-2-ylindole-3-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method involves the following steps:
Halogenation: Introduction of chlorine atoms at positions 4 and 7 of the indole ring using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Alkylation: Introduction of the propan-2-yl group at position 1 using alkylating agents like isopropyl bromide in the presence of a base such as potassium carbonate.
Formylation: Introduction of the aldehyde group at position 3 using formylating agents like Vilsmeier-Haack reagent (a mixture of DMF and POCl3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4,7-Dichloro-1-propan-2-ylindole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: 4,7-Dichloro-1-propan-2-ylindole-3-carboxylic acid.
Reduction: 4,7-Dichloro-1-propan-2-ylindole-3-methanol.
Substitution: 4,7-Dimethoxy-1-propan-2-ylindole-3-carbaldehyde (when chlorine atoms are substituted with methoxy groups).
Scientific Research Applications
4,7-Dichloro-1-propan-2-ylindole-3-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4,7-Dichloro-1-propan-2-ylindole-3-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways and targets can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
4,7-Dichloroindole-3-carbaldehyde: Lacks the propan-2-yl group at position 1.
1-Methyl-4,7-dichloroindole-3-carbaldehyde: Contains a methyl group instead of a propan-2-yl group at position 1.
4,7-Dichloro-1-propan-2-ylindole-3-carboxylic acid: The aldehyde group is oxidized to a carboxylic acid.
Uniqueness
4,7-Dichloro-1-propan-2-ylindole-3-carbaldehyde is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both chlorine atoms and the propan-2-yl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for research and development .
Properties
CAS No. |
1350761-06-6 |
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Molecular Formula |
C12H11Cl2NO |
Molecular Weight |
256.12 g/mol |
IUPAC Name |
4,7-dichloro-1-propan-2-ylindole-3-carbaldehyde |
InChI |
InChI=1S/C12H11Cl2NO/c1-7(2)15-5-8(6-16)11-9(13)3-4-10(14)12(11)15/h3-7H,1-2H3 |
InChI Key |
ISBDTFVSFUOYKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C2=C(C=CC(=C21)Cl)Cl)C=O |
Origin of Product |
United States |
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